7-Methylindoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-3-2-4-8-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTXPGJKPONPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-79-9 | |
| Record name | 1H-Indole, 2,3-dihydro-7-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Indoline Derivatives
Conventional Synthetic Approaches to the Indoline (B122111) Nucleus
Traditional methods for the construction of the indoline ring system often involve the synthesis of an indole (B1671886) precursor followed by reduction, or direct cyclization strategies. These approaches, while effective, can sometimes require harsh reaction conditions.
Cyclization Reactions in Indoline Synthesis
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the indoline nucleus. One common strategy involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For the synthesis of a 7-methylindoline (B1589897) scaffold, a potential pathway could involve the cyclization of a derivative of 2-ethyl-6-methylaniline.
Another prominent method is the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of a phenylhydrazone of an aldehyde or ketone, with the elimination of ammonia. researchgate.net To obtain a 7-methyl substituted indole, one could start with a (2,6-dimethylphenyl)hydrazine. The resulting 7-methylindole (B51510) can then be reduced to 7-methylindoline.
Reductive Cyclizations to Indoline Scaffolds
Reductive cyclization offers a more direct route to the indoline scaffold by combining the cyclization and reduction steps. A common approach is the reduction of a 2-nitro-β-styrene derivative. For the synthesis of 7-methylindoline, this would involve the reductive cyclization of a molecule such as (E)-1-(3-methyl-2-nitrostyryl)pyrrolidine. guidechem.com This method often employs reducing agents like iron powder in acetic acid. bldpharm.com
The following table summarizes a selection of reductive cyclization conditions that could be adapted for the synthesis of 7-methylindoline.
| Starting Material Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Substituted ortho-nitrotoluene | Iron powder/Acetic acid | Ethanol/Water | Reflux | 64.9 |
| 2-Nitrostyrene derivative | Palladium on carbon/H2 | Ethanol | Room Temperature | High |
| 2-Nitrostyrene derivative | Sodium borohydride/CoCl2 | Methanol | 0 to RT | Good |
Heteroannulations for Indoline Derivatives
Heteroannulation reactions involve the formation of a heterocyclic ring onto an existing ring system. In the context of 7-methylindoline synthesis, a benzyne-mediated heteroannulation could be a potential route. This would involve the generation of a benzyne (B1209423) from a suitably substituted aryl halide, followed by an intramolecular reaction with an amino-containing side chain to form the indoline ring.
Green Chemistry Approaches in Indoline Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rsc.org
Microwave-Assisted Synthesis of Indoline Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. bldpharm.com The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields. researchgate.net Several classical indole syntheses, such as the Fischer, Bischler-Mohlau, and Madelung reactions, have been successfully adapted to microwave conditions. bldpharm.com For the synthesis of 7-methylindoline precursors, microwave heating could be applied to the cyclization step, potentially leading to a more efficient process. nih.gov
A comparison of conventional heating versus microwave-assisted synthesis for a representative indole formation is presented in the table below.
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time |
| Fischer Indole Synthesis | Several hours | Minutes |
| Bischler-Mohlau Indole Synthesis | 6-24 hours | 10-30 minutes |
| Madelung Indole Synthesis | High temperatures for hours | Shorter time at lower power |
Utilization of Ionic Liquids in Indoline Synthesis
Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure and high thermal stability. acs.orgprepchem.com They can act as both the solvent and the catalyst in a variety of organic reactions. acs.orgprepchem.com In the context of indoline synthesis, Brønsted acidic ionic liquids have been shown to be effective catalysts for reactions such as the Fischer indole synthesis. The use of ionic liquids can facilitate product separation and catalyst recycling, further enhancing the green credentials of the synthetic process.
Water as a Green Solvent in Indoline Derivatization
The principles of green chemistry encourage the use of environmentally benign solvents, with water being an ideal candidate due to its non-toxic, non-flammable, and abundant nature. researchgate.net In the context of indoline synthesis, researchers have explored water-based systems to minimize the reliance on volatile organic compounds. For instance, the Brønsted acid-catalyzed hydroindolation of indoles has been successfully performed in an environmentally friendly water/alcohol solvent system. mdpi.com This approach not only aligns with green chemistry principles but also offers a practical and cost-effective route for synthesizing bis(indolyl)alkane derivatives. mdpi.com While specific examples detailing the synthesis of 7-Methylindoline hydrochloride in water are not prevalent, the general methodologies demonstrate the potential for adapting existing syntheses of indoline scaffolds to aqueous media. The development of water-tolerant catalytic systems is crucial for expanding the scope of these green transformations. researchgate.net
Nanocatalysis and Green Catalysts in Indoline Production
Nanocatalysis has emerged as a powerful tool in green synthesis, offering high efficiency, selectivity, and recyclability. researchgate.net The use of nanocatalysts in the synthesis of nitrogen-containing heterocycles, such as quinolines and indolines, has gained significant attention. researchgate.netnih.gov These catalysts, often based on magnetic nanoparticles, provide large surface areas and unique electronic properties that can enhance reaction rates and facilitate catalyst recovery and reuse, minimizing waste. nih.govdoaj.org For example, magnetic nanoparticles have been proven to be effective and eco-friendly catalysts for the one-pot multicomponent synthesis of various quinoline (B57606) derivatives. nih.gov Similarly, fruit juices and other agro-waste extracts, containing natural acids and enzymes, are being explored as biodegradable and cost-effective green catalysts for synthesizing substituted indoles. jetir.org These approaches offer mild reaction conditions and straightforward work-up procedures. jetir.org
Table 1: Examples of Nanocatalysts in Heterocycle Synthesis
| Catalyst | Application | Key Advantages |
|---|---|---|
| Fe3O4@urea/HITh-SO3H MNPs | Synthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-one | High yield, reduced reaction time, solvent-free conditions. nih.gov |
| Nickel Nanocatalyst (from Aegle Marmelos Correa leaf extract) | Friedlander annulation for polysubstituted quinolines | Lewis acid sites efficiently activate substrates, solvent-free. nih.gov |
| CuO NPs | Synthesis of quinoline-2,3-dicarboxylates | Spherical nanoparticles under 50 nm, efficient catalysis. nih.gov |
Solvent-Free Reaction Conditions for Indoline Scaffolds
Eliminating solvents entirely represents a significant step forward in green chemistry, reducing waste and potential environmental contamination. researchgate.net Solvent-free reactions, often facilitated by microwave irradiation or specialized catalysts, can lead to higher yields, shorter reaction times, and simplified purification processes. researchgate.netnih.gov The synthesis of poly-substituted quinoline derivatives has been successfully achieved under solvent-free conditions using recyclable nanocatalysts. nih.gov For instance, the use of Fe3O4@SiO2-imid-PMAn nanoparticles allows for the efficient, solvent-free synthesis of quinolines with high purity and the ability to reuse the catalyst multiple times. nih.gov This methodology has been extended to various azaindole derivatives, where reactions performed under microwave irradiation without a solvent resulted in higher yields compared to conventional heating. nih.gov These examples highlight a clear trend towards developing solvent-free protocols for the construction of heterocyclic scaffolds applicable to indoline derivatives.
Multicomponent Reactions (MCRs) for Indoline-Based Compounds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.gov This approach embodies the principles of green chemistry by offering high atom economy, reducing the number of synthetic steps, and minimizing waste. researchgate.netnih.gov MCRs have been effectively used to generate molecular diversity and construct complex heterocyclic scaffolds, including those related to the indoline framework. nih.gov For instance, a one-pot, three-component condensation reaction has been developed for the synthesis of spiroindoloquinazolines, demonstrating the power of MCRs to build intricate molecular architectures efficiently. nih.gov This strategy allows for the rapid assembly of complex scaffolds from simple precursors, making it an ideal reaction in terms of efficiency and sustainability. nih.gov The development of MCRs for the direct synthesis of functionalized indolines is a key area of research, providing rapid access to libraries of compounds for various applications. rsc.org
Recent Advances in Indoline Scaffold Construction
Recent synthetic innovations have provided more sophisticated and efficient methods for constructing the indoline core structure, moving beyond classical methods to offer greater control and complexity.
Substrate-Guided Reactivity Switches in Polycyclic Indoline Synthesis
A significant advance in synthetic control involves the use of substrate-guided reactivity switches, where the structure of the starting materials dictates the reaction pathway, leading to divergent product outcomes from the same catalyst and reaction conditions. acs.orgnih.gov A notable example is the Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes. acs.orgnih.govnih.gov In this system, the nature and type of substituents on both the indole and the diene act as a chemical switch, triggering either a [3 + 2] or a [4 + 2] cycloaddition. acs.orgnih.gov This allows for the chemodivergent synthesis of two distinct classes of polycyclic fused indoline scaffolds: tetrahydropyrrolo[2,3-b]indoles and tetrahydro-1H-pyridazino[3,4-b]indoles. acs.orgnih.gov This methodology is characterized by high step- and atom-economy, broad substrate scope, and the ability to construct unique and complex polycyclic skeletons from readily available starting materials. acs.org
Dearomatization of Indoles for Indoline Formation
The dearomatization of indoles is a powerful strategy for accessing the three-dimensional indoline scaffold from readily available flat, aromatic precursors. nih.govresearchgate.net This transformation is of high interest as it converts simple starting materials into more complex structures that are prevalent in pharmaceuticals and natural products. nih.gov While challenging due to the inherent stability of the aromatic indole ring, several methods have been developed to achieve this. nih.gov
One approach involves a reduction/cyclization cascade reaction to create N-fused polycyclic indolines. rwth-aachen.de Another significant development is the metal-free borylative dearomatization of N-protected indoles using an aminoborane (B14716983) catalyst. nih.govrsc.org This method installs hydrogen and boryl groups across the 2- and 3-positions of the indole ring in a highly selective manner. nih.govrsc.org Furthermore, visible-light-induced dearomatization has been reported, offering a photocatalytic protocol for the divergent functionalization of indole derivatives, leading to either cyclobutane-fused polycycles or 2-substituted indolines by simply modifying the reaction conditions. rsc.org
Table 2: Research Highlights in Indole Dearomatization
| Method | Key Features | Resulting Structure |
|---|---|---|
| Reduction/Cyclization Cascade | Uses Fe/HCl or Cu(OTf)2/TfOH catalysts. rwth-aachen.de | N-fused polycyclic indolines. rwth-aachen.de |
| Metal-Free Borylative Dearomatization | Uses aminoborane catalysts with pinacolborane. nih.govrsc.org | 2,3-functionalized indolines. nih.gov |
Metal-Free Synthetic Strategies for Indoline Derivatives
The synthesis of indoline derivatives without the use of transition metals is a rapidly evolving field, driven by the goals of sustainability, cost-effectiveness, and the reduction of metal contamination in final products. These strategies often employ readily available reagents and catalysts, such as Brønsted or Lewis acids, organocatalysts, and radical initiators, to facilitate the construction of the indoline scaffold.
One prominent metal-free approach involves the reductive cyclization of nitroalkenes. This method provides a direct route to functionalized indolines. Another significant strategy is the dearomative nucleophilic addition to indoles. For instance, a photoinduced dearomative nucleophilic addition to N-Boc indoles, mediated by two-molecule organic photoredox catalysts like phenanthrene (B1679779) and 1,4-dicyanobenzene, can furnish 2-substituted indolines. mdpi.com This method allows for the use of hydroxide, alkoxide, and cyanide ions as nucleophiles, yielding a variety of 2-hydroxy, 2-alkoxy, and 2-cyanoindolines. mdpi.com
Brønsted acid-catalyzed reactions have also emerged as a powerful tool for indoline synthesis. For example, the hydroindolation of alkynes with indoles can be achieved using inexpensive p-toluenesulfonic acid (TsOH) as a catalyst in an environmentally benign water/alcohol solvent system. mdpi.com This method allows for the regiodivergent synthesis of bis(indolyl)alkanes, with temperature control dictating the formation of either Markovnikov or anti-Markovnikov addition products. mdpi.com
Furthermore, metal-free oxidative dearomatization of indoles presents a viable pathway to indolinone derivatives. The use of ammonium (B1175870) persulfate ((NH4)2S2O8) can mediate the construction of C2-quaternary indolinones, providing a step-economic and convenient strategy. nih.gov Additionally, iodine-mediated oxidative intramolecular amination of anilines offers a transition-metal-free route to indolines through the cleavage of unactivated (sp3)C-H and N-H bonds. organic-chemistry.org
The table below summarizes key aspects of selected metal-free synthetic strategies for indoline derivatives.
| Strategy | Key Reagents/Catalysts | Substrates | Products | Key Features |
| Photoinduced Dearomative Nucleophilic Addition | Phenanthrene, 1,4-dicyanobenzene | N-Boc indoles | 2-Substituted indolines | Transition-metal-free, mild conditions. mdpi.com |
| Brønsted Acid-Catalyzed Hydroindolation | p-Toluenesulfonic acid (TsOH) | Indoles, terminal aryl alkynes | Bis(indolyl)alkanes | Regiodivergent, environmentally benign solvent system. mdpi.com |
| Oxidative Dearomatization | (NH4)2S2O8 | Indoles | C2-Quaternary indolinones | Metal-free, step-economic. nih.gov |
| Iodine-Mediated Oxidative Intramolecular Amination | Iodine | Anilines | Indolines | Cleavage of unactivated C-H and N-H bonds. organic-chemistry.org |
These examples highlight the growing repertoire of metal-free methods for accessing the indoline core, offering valuable alternatives to traditional transition-metal-catalyzed approaches.
Palladium-Catalyzed Approaches to Functionalized Indolines
Palladium catalysis has become an indispensable tool in organic synthesis, and its application to the construction of functionalized indolines is well-documented. nih.gov These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and C-H activation strategies, providing access to a wide array of substituted indoline derivatives. nih.govacs.org
A significant advancement in this area is the palladium-catalyzed intramolecular amination of C(sp2)-H bonds. This approach allows for the direct cyclization of β-arylethylamine derivatives to form the indoline ring system. psu.edu The use of a picolinamide (B142947) (PA) protecting group on the amine has been shown to be effective in directing the C-H activation step, leading to high efficiency and the use of low catalyst loadings under mild conditions. psu.edu
Palladium-catalyzed C(sp3)-H amination has also been developed for the synthesis of indolines. For example, 1-(tert-butyl)-2-iodobenzene and its derivatives can undergo palladium-catalyzed C-H activation to form palladacycles, which are then aminated with diaziridinone to yield 3,3-disubstituted indolines. acs.org This reaction represents a novel method for accessing indolines that are substituted at the C3 position.
Furthermore, palladium-catalyzed cascade reactions have been employed for the efficient synthesis of functionalized indolines. These reactions can involve a sequence of events, such as cross-coupling followed by cycloisomerization, to rapidly build molecular complexity. rsc.org For instance, the reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids can proceed through an allenyl pyridine (B92270) intermediate, which then undergoes cyclization to form substituted indolizines, a related heterocyclic system. rsc.org
The table below provides an overview of selected palladium-catalyzed approaches to functionalized indolines.
| Approach | Catalyst/Reagents | Substrates | Products | Key Features |
| Intramolecular C(sp2)-H Amination | Pd(OAc)2, Picolinamide (PA) protecting group | β-arylethylamines | Substituted indolines | High efficiency, low catalyst loadings, mild conditions. psu.edu |
| Intermolecular C(sp3)-H Amination | Palladium catalyst, Diaziridinone | 1-(tert-Butyl)-2-iodobenzene derivatives | 3,3-Disubstituted indolines | Novel route to C3-substituted indolines. acs.org |
| Cross-Coupling/Cycloisomerization Cascade | Palladium catalyst, Organoboronic acids | 3-(2-Pyridyl) propargyl carbonates | 1,3-Disubstituted indolizines | Efficient construction of complex heterocyclic systems. rsc.org |
These palladium-catalyzed methods offer powerful and versatile strategies for the synthesis of a diverse range of functionalized indoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. nih.govmdpi.com
Advanced Spectroscopic Characterization of Indoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In methyl-substituted indolines like 7-Methylindoline (B1589897), the spectrum is characterized by distinct signals for the aromatic, methylene (B1212753) (–CH₂–), amine (–NH–), and methyl (–CH₃) protons.
The protons on the aromatic ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the ring current. The specific chemical shifts and splitting patterns (e.g., doublets, triplets) depend on the substitution pattern and the coupling between adjacent protons. For instance, in a 7-substituted indoline (B122111), the proton at position 6 would likely appear as a triplet, coupling with the protons at positions 5 and the methylene group if spin-spin coupling is resolved.
The protons of the two methylene groups in the five-membered ring (positions 2 and 3) typically resonate as triplets in the upfield region (δ 3.0-4.0 ppm). The –CH₂– group at position 3 is adjacent to the aromatic ring, while the –CH₂– group at position 2 is adjacent to the nitrogen atom, leading to slightly different chemical shifts. The amine proton (–NH–) signal can vary in chemical shift and may appear as a broad singlet. Its position is sensitive to solvent, concentration, and temperature.
The methyl group protons are typically the most shielded, appearing as a singlet in the upfield region of the spectrum (δ 2.0-2.5 ppm). The integration of each signal corresponds to the number of protons it represents, confirming the presence of the respective groups.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Methyl-Substituted Indolines
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Doublet, Triplet, Multiplet |
| NH | Variable (often broad) | Singlet |
| CH ₂-N | ~3.5 - 4.0 | Triplet |
| CH ₂-Ar | ~3.0 - 3.5 | Triplet |
| Ar-CH ₃ | ~2.0 - 2.5 | Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In methyl-substituted indolines, the aromatic carbons resonate in the downfield region (δ 110-150 ppm). The carbon attached to the nitrogen atom (C7a) and the other quaternary carbon (C3a) are typically found at the lower field end of this range.
The methylene carbons of the indoline ring (C2 and C3) appear in the upfield region (δ 25-55 ppm). The methyl carbon, being the most shielded, gives a signal at the highest field (δ 15-25 ppm). The precise chemical shifts are influenced by the position of the methyl substituent on the aromatic ring. Isotopic labeling with ¹³C on the methyl group can be a powerful technique to enhance the signal and study complex protein structures where these derivatives might be incorporated. nih.gov
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Methyl-Substituted Indolines
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 140 - 155 |
| Aromatic CH | 110 - 130 |
| C H₂-N | 45 - 55 |
| C H₂-Ar | 25 - 35 |
| Ar-C H₃ | 15 - 25 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com While IR spectroscopy measures the absorption of infrared radiation by molecules as they transition to a higher vibrational state, Raman spectroscopy measures the inelastic scattering of monochromatic light.
For indoline derivatives, the IR spectrum provides key information about functional groups. A characteristic N-H stretching vibration for the secondary amine appears in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups are seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to characteristic bands in the 1450-1620 cm⁻¹ region. researchgate.net The formation of a hydrochloride salt would be evident in the IR spectrum by the appearance of a broad absorption band for the N⁺-H stretch, typically between 2200 and 2600 cm⁻¹. nih.gov
Raman spectroscopy is particularly useful for observing non-polar bonds. In indoline derivatives, the aromatic ring vibrations often produce strong Raman signals. spectroscopyonline.com This makes Raman an excellent tool for studying the carbon framework of the molecule. Water is a weak Raman scatterer, which can be an advantage when analyzing aqueous samples. edinst.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
For 7-Methylindoline (C₉H₁₁N), the molecular weight is 133.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 133. The fragmentation of indoline and its derivatives often involves the loss of small, stable molecules or radicals. A common fragmentation pathway for N-alkylated indolines involves cleavage of the bond beta to the nitrogen atom. For methylindoline, a prominent fragment could arise from the loss of a hydrogen atom to form a stable ion at m/z 132. Further fragmentation of the indoline ring system can occur, with characteristic ions for the indole (B1671886) core appearing in the lower mass range. researchgate.net The fragmentation pathways can be complex, often involving pericyclic reactions and hydrogen rearrangements. nih.gov
Table 3: Expected Mass Spectrometry Data for 7-Methylindole (B51510) (Base of Hydrochloride)
| m/z Value | Interpretation |
|---|---|
| 133 | Molecular Ion (M⁺) |
| 132 | [M-H]⁺ |
| 118 | [M-CH₃]⁺ |
| 105 | Further fragmentation |
Note: This table is predictive for the free base, 7-methylindole. The hydrochloride salt would typically dissociate to the free base in the mass spectrometer.
X-ray Diffraction for Solid-State Structural Determination
Crystal structure analyses of indole and its derivatives have revealed detailed information about their molecular geometry and intermolecular interactions. acs.orgiucr.org For 7-Methylindoline hydrochloride, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms and provide precise measurements of the C-C, C-N, and C-H bond lengths and angles within the indoline ring system. It would also reveal the conformation of the five-membered ring, which is typically non-planar. Furthermore, the analysis would show the location of the chloride ion and detail the hydrogen bonding interactions between the ammonium (B1175870) proton (N⁺-H) and the chloride anion, as well as other potential intermolecular forces like π-π stacking that dictate the crystal packing. researchgate.netmdpi.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption pattern is characteristic of the chromophores present in the molecule.
The indole ring system is a well-known chromophore. Substituted indoles typically exhibit two main absorption bands, referred to as the ¹Lₐ and ¹Lₐ transitions. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the ring and the polarity of the solvent. For methyl-substituted indolines, the absorption maxima are expected in the UV region, typically between 250 and 300 nm. The addition of a methyl group can cause a small bathochromic (red) shift in the absorption maxima. The electronic transitions observed provide insight into the electronic structure of the aromatic system. nih.govmdpi.com
Computational Chemistry and Theoretical Investigations of the Indoline Scaffold
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. coventry.ac.uk DFT calculations for indoline (B122111) derivatives focus on understanding how substituents, such as the methyl group in 7-Methylindoline (B1589897), influence the electron distribution and reactivity of the entire molecule.
Theoretical studies on substituted indoles have demonstrated that the nature and position of substituents significantly alter the electronic properties of the indoline ring. researchgate.netresearchgate.netchemrxiv.org For 7-Methylindoline, the electron-donating nature of the methyl group is expected to increase the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles. DFT calculations can quantify this effect by mapping the electron density and calculating atomic charges.
Key parameters derived from DFT calculations that help in understanding the reactivity of 7-Methylindoline include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. rjptonline.orgresearchgate.net A smaller energy gap generally implies higher reactivity. In substituted indoles, electron-donating groups tend to raise the HOMO energy level, making the molecule more susceptible to oxidation. rsc.org
DFT can also be used to calculate various reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior.
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
These descriptors, calculated for 7-Methylindoline, would provide a comprehensive picture of its reactivity in various chemical environments.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and intermolecular interactions. mdpi.commdpi.com For 7-Methylindoline hydrochloride, MD simulations can elucidate how the molecule behaves in a biological environment, such as in solution or near a protein binding site.
An MD simulation tracks the positions and velocities of atoms in a system over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. The puckering of the five-membered ring in the indoline scaffold and the orientation of the methyl group in 7-Methylindoline are key conformational features that can be investigated.
In the context of drug design, MD simulations are invaluable for understanding how a ligand like this compound interacts with its biological target. samipubco.comfrontiersin.org By simulating the ligand-protein complex, researchers can observe the dynamics of the binding process, the stability of the interactions, and the role of solvent molecules. Key insights from MD simulations include:
Binding Stability: Assessing the root-mean-square deviation (RMSD) of the ligand within the binding pocket over time to determine the stability of the binding pose.
Interaction Analysis: Identifying crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, and quantifying their persistence throughout the simulation.
Conformational Changes: Observing any conformational changes in the protein or the ligand upon binding, which can be critical for biological activity.
Quantum Chemical Analyses of Molecular Orbitals and Electron Density
Quantum chemical analyses provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its chemical properties. For this compound, this involves the study of its molecular orbitals (MOs) and the distribution of electron density.
The concept of molecular orbitals is central to modern chemistry, describing the regions in a molecule where electrons are likely to be found. ucf.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the "frontier orbitals" that govern many chemical reactions. rjptonline.org
HOMO: For an aromatic system like 7-Methylindoline, the HOMO is typically a π-orbital delocalized over the ring system. The electron-donating methyl group at the 7-position would be expected to increase the energy of the HOMO and influence its spatial distribution, making the molecule more susceptible to electrophilic attack.
LUMO: The LUMO is the lowest energy orbital that is unoccupied. Its energy and shape are critical for reactions involving nucleophilic attack on the molecule.
The electron density distribution, which can be calculated using quantum chemical methods, reveals how electrons are shared between atoms. escholarship.org The topological analysis of electron density, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the nature of chemical bonds (covalent vs. ionic). For this compound, this analysis would reveal the degree of charge separation and the strength of the various bonds within the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. rsc.org It is a 3D map of the electrostatic potential surrounding a molecule, which is determined by the distribution of its electrons and nuclei. nih.govosti.gov The MEP is used to identify regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
MEP maps are typically color-coded to visualize these regions:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green/Yellow: Denotes areas of neutral or near-zero potential.
For 7-Methylindoline, the MEP map would likely show a region of negative potential (red) associated with the π-electron cloud of the aromatic ring, indicating its nucleophilic character. The presence of the electron-donating methyl group would further enhance the negative potential in its vicinity. The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), making it a potential site for hydrogen bonding or interaction with nucleophiles. Computational studies on 3-methylindole (B30407) have shown that the electrostatic potential is more attractive in the molecular plane at a correlated level of theory.
By identifying the most electron-rich and electron-poor regions, the MEP map of this compound can guide the understanding of its intermolecular interactions and predict how it will orient itself when approaching another molecule or a biological receptor. ias.ac.in
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and orbital interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonding and antibonding orbitals. wisc.eduresearchgate.netfaccts.de
A key application of NBO analysis is the study of intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization.
For 7-Methylindoline, NBO analysis could reveal:
Hyperconjugation: The interaction between the filled C-H bonding orbitals of the methyl group and the empty π* antibonding orbitals of the aromatic ring. This delocalization of electron density from the methyl group to the ring contributes to the stability of the molecule.
Table 2: Hypothetical NBO Analysis for Donor-Acceptor Interactions in 7-Methylindoline
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π*(C-C)ring | High | Resonance delocalization of nitrogen lone pair |
This analysis provides a quantitative basis for understanding the electronic effects of the methyl group and the nitrogen heteroatom on the indoline scaffold.
Chemoinformatics and QSAR Modeling in Indoline Research
Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. mdpi.commdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of chemoinformatics that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.comnih.gov
In the context of indoline research, QSAR models are developed to predict the biological activity of new indoline derivatives based on their structural features. mdpi.commdpi.comnih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.
The development of a QSAR model for indoline derivatives typically involves the following steps:
Data Collection: A dataset of indoline compounds with experimentally measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.
For a series of compounds including 7-Methylindoline, a QSAR model could identify the key structural features that contribute to a specific biological activity. For example, a model might reveal that the presence of a methyl group at the 7-position, combined with other structural modifications, is positively correlated with the desired activity. These models provide valuable insights into the structure-activity landscape of the indoline scaffold and guide the design of novel, more potent derivatives.
Applications of Indoline Derivatives in Advanced Materials Science
Indoline (B122111) Derivatives in Organic Semiconductors
The indoline moiety is a common building block in the design of organic semiconductors due to its electron-donating nature. This property is crucial for the development of p-type semiconductor materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The nitrogen atom in the indoline ring can be functionalized with various aromatic or aliphatic groups to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge transport characteristics of the resulting material. While specific studies on 7-Methylindoline (B1589897) hydrochloride in this context are absent, the fundamental properties of the indoline core suggest its potential utility.
Development of Functional Materials and Dyes
Indoline derivatives are extensively used as key components in the synthesis of a wide range of functional dyes. These dyes exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them suitable for applications such as textile dyeing, optical data storage, and as sensitizers in photodynamic therapy. The color and photophysical properties of indoline-based dyes can be fine-tuned by introducing different substituent groups onto the indoline ring or by extending the conjugation of the molecule. The synthesis of novel azo disperse dyes using indoline as a coupling component has been reported, demonstrating the versatility of this scaffold in creating new colorants.
Indoline-Based Compounds in Solar Cell Technology
Below is a table summarizing the performance of some well-known indoline-based dyes in DSSCs. It is important to note that these are not derivatives of 7-Methylindoline hydrochloride but serve to illustrate the potential of the indoline scaffold.
| Dye Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| D102 | 18.1 | 0.69 | 0.71 | 8.8 |
| D149 | 20.7 | 0.69 | 0.69 | 9.8 |
| D205 | 19.3 | 0.73 | 0.68 | 9.5 |
Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.
Polymer Science Applications of Indoline Scaffolds
The indoline scaffold has also been incorporated into polymer backbones to create functional polymers with interesting optical and electronic properties. For instance, polyesters and polyamides containing indoline units have been synthesized and investigated for their thermal stability, solubility, and potential use in optoelectronic devices. The nitrogen atom of the indoline ring provides a site for polymerization, allowing for the creation of a variety of polymer architectures. Research in this area has explored the synthesis of indole-based polymers with well-defined structures and high molecular weights, demonstrating their potential as fluorescent materials and in gas separation applications.
Medicinal Chemistry and Biological Relevance of Indoline Derivatives
Indoline (B122111) as a Privileged Scaffold in Drug Discovery
Therapeutic Potential of Indoline-Based Compounds (excluding dosage/administration)
While the therapeutic potential of the indoline scaffold is vast, specific research into the biological activities of 7-Methylindoline (B1589897) hydrochloride is exceptionally limited. The following sections summarize the available information, which in many areas, pertains to the closely related compound, 7-methylindole (B51510), and not 7-Methylindoline hydrochloride itself. It is crucial to distinguish between these two different chemical entities.
Anticancer Activities and Mechanisms of Action
There is a significant lack of scientific literature detailing the anticancer activities and mechanisms of action for this compound. However, the related compound, 7-methylindole, has been identified as a reactant in the preparation of potential anticancer immunomodulators, specifically tryptophan dioxygenase inhibitors. medchemexpress.comfishersci.ca Additionally, synthetic 6,7-annulated-4-substituted indole (B1671886) compounds, which share a structural relationship, have been shown to possess anti-proliferative activity by disrupting mitosis and blocking cytokinesis in human tumor cells. nih.gov No direct studies on the anticancer properties of this compound were identified.
Table 1: Anticancer Activity Data
| Compound Name | Cell Line | Activity | Mechanism of Action |
|---|
Antimicrobial and Antiviral Properties
Specific studies on the antimicrobial and antiviral properties of this compound are not available in the reviewed scientific literature. However, research on the related compound, 7-methylindole, has demonstrated its potential in microbiology.
In a study investigating the antibiofilm and antivirulence properties of various indoles against Serratia marcescens, 7-methylindole was shown to interfere with quorum sensing (QS). nih.govnih.gov This interference led to the suppression of prodigiosin (B1679158) production, biofilm formation, and both swimming and swarming motility. nih.gov Furthermore, 7-methylindole was found to suppress fimbria-mediated yeast agglutination and the production of extracellular polymeric substances (EPS), as well as the secretion of virulence factors like proteases and lipases. nih.govnih.gov The minimum inhibitory concentrations (MICs) for 7-methylindole were determined to be in the range of 2.5 to 5 mM, indicating that its effects on prodigiosin synthesis and biofilm formation are likely due to the inhibition of QS rather than direct antimicrobial activity. nih.gov
Regarding antiviral properties, while the broader class of indole derivatives has been investigated for activity against various viruses, no specific studies on this compound were found. nih.govnih.govthermofisher.com 7-methylindole has been mentioned as a reactant for the preparation of inhibitors of HIV-1 attachment, but its direct antiviral activity was not detailed. medchemexpress.comfishersci.ca
Table 2: Antimicrobial and Antiviral Activity Data
| Compound Name | Target Organism/Virus | Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Not Available | No data available | No data available |
Anti-inflammatory and Analgesic Effects
There is no direct scientific literature available on the anti-inflammatory and analgesic effects of this compound. One study investigated a different, more complex indole derivative, 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA), for its protective effect on intestinal mucosal damage in a mouse model of colitis. nih.gov This compound was found to reduce the disease activity index and spleen-to-body weight ratio, improve shortened colon length, and inhibit histological damage. nih.gov It also restored tight junction-related proteins and suppressed the activation of NF-κB and STAT3, key signaling pathways in inflammation. nih.gov However, these findings cannot be extrapolated to this compound.
Similarly, no studies were found that evaluated the analgesic properties of this compound.
Table 3: Anti-inflammatory and Analgesic Effects Data
| Compound Name | Model | Activity | Mechanism of Action |
|---|
Neuroactive and Central Nervous System (CNS)-Related Applications
A review of the scientific literature did not yield any studies on the neuroactive or central nervous system-related applications of this compound. The broader class of indole derivatives has been investigated for various CNS activities, but specific data for the this compound variant is absent.
Table 4: Neuroactive and CNS-Related Applications Data
| Compound Name | Target/Application | Activity | Mechanism of Action |
|---|
Antidiabetic and Metabolic Disorder Interventions
There is no available research on the direct effects of this compound on diabetes or metabolic disorders. The related compound, 7-methylindole, is mentioned as a reactant in the preparation of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors, which are used for managing hyperglycemia in diabetes. medchemexpress.comfishersci.ca This indicates a potential role for the 7-methylindole scaffold in the synthesis of antidiabetic drugs, but does not provide evidence of inherent antidiabetic activity for this compound itself.
Table 5: Antidiabetic and Metabolic Disorder Interventions Data
| Compound Name | Target/Application | Activity | Mechanism of Action |
|---|
Other Pharmacological Activities (e.g., Antimalarial, Anti-HIV)
The indoline scaffold is a key feature in a variety of compounds exhibiting significant pharmacological activities, notably in the realms of antimalarial and anti-HIV research.
Antimalarial Activity: Malaria remains a significant global health issue, exacerbated by the emergence of drug-resistant strains of the Plasmodium parasite. nih.gov Indole derivatives, including alkaloids and synthetic hybrids, have shown promise as a foundation for developing new antimalarial agents. nih.gov Research has demonstrated that many of these compounds are active against both drug-sensitive and drug-resistant malaria parasites. nih.gov For instance, a study on indole-sulfonamide derivatives found that while monoindoles were inactive, many bisindoles and trisindoles displayed antimalarial activity, with IC50 values in the micromolar range against the multidrug-resistant K1 strain of P. falciparum. acs.org The most potent compound in this series was a 4-OCH3 derivative of a non-hydroxyl-containing bisindole, with an IC50 of 2.79 μM. acs.org Other research into indole-3-glyoxyl tyrosine derivatives showed a parasite growth inhibition of over 85% against Plasmodium falciparum, the most virulent species in humans. nih.gov These compounds also exhibited low cytotoxicity against human cells, highlighting their potential as viable antimalarial candidates. nih.gov The mechanism of action for some indole-based antimalarials involves the inhibition of hemozoin formation. mdpi.com
Anti-HIV Activity: The indole nucleus is a critical scaffold for the development of novel drugs to combat the human immunodeficiency virus (HIV). nih.govbenthamdirect.com Indole derivatives have been shown to inhibit various stages of the HIV life cycle by targeting key viral enzymes such as reverse transcriptase, integrase, and protease. nih.govbenthamdirect.com Some have also been developed as entry inhibitors that target the viral envelope glycoproteins. For example, indole derivatives have been designed to inhibit HIV-1 fusion by binding to a hydrophobic pocket on the transmembrane glycoprotein (B1211001) gp41. acs.orgnih.gov Optimization of a bisindole scaffold led to compounds with submicromolar activity against both cell-cell and virus-cell fusion, effective even against HIV strains resistant to the fusion inhibitor T20 (Enfuvirtide). acs.orgnih.gov
Furthermore, other studies have focused on indole derivatives that inhibit the HIV-1 envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor, a crucial step for viral entry. nih.gov Another avenue of research has identified 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide (B32628) moieties that potently inhibit HIV-1 infectivity by interfering with Tat-mediated viral transcription. asm.org These compounds were found to be effective against anti-retroviral drug-resistant HIV-1 strains. asm.org The versatility of the indole framework is highlighted by the clinical use or evaluation of agents like Delavirdine, which serves as a template for the ongoing development of new anti-HIV therapies. nih.govbenthamdirect.com
Structure-Activity Relationship (SAR) Studies of Indoline Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For indoline and related indole derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities.
SAR studies on indole-based tubulin inhibitors have shown that substitutions at different positions of the indole ring significantly impact anticancer activity. tandfonline.com For example, it was found that indole derivatives with heterocyclic substitutions at the C-6 and C-7 positions showed potential for inhibiting the growth of MCF-7 breast cancer cells. tandfonline.com In another series of indole-chalcone derivatives, a methoxy (B1213986) group at the C-6 position was deemed essential for anticancer activity, whereas N-methylation did not lead to a substantive increase in activity. tandfonline.com
For indole-derived cannabinoids, SAR studies indicated that the length of the carbon side chain is directly related to receptor affinity and potency. nih.gov Inactive compounds typically had short side chains, while optimal in vitro and in vivo activity was achieved with chains of four to six carbons. nih.gov These findings suggest that even for a well-defined scaffold, systematic structural modifications are essential for fine-tuning pharmacological effects.
| Compound Series | Key SAR Finding | Target/Activity |
| Bisindole Anti-HIV Agents | 6-6' linkage between indole rings is optimal for activity. nih.gov | HIV-1 gp41 |
| Indole-Chalcones | A methoxy group at the C-6 position is essential for activity. tandfonline.com | Anticancer |
| Indole-derived Cannabinoids | Side chain length of 4-6 carbons produces optimal activity. nih.gov | CB1 Receptor |
| Indole-based Tubulin Inhibitors | Heterocyclic substitutions at C-6 and C-7 can inhibit cancer cell growth. tandfonline.com | Tubulin Polymerization |
Molecular Docking and Protein Interaction Studies
Molecular docking and protein interaction studies are powerful computational tools used to predict and analyze the binding of small molecules to macromolecular targets, providing insights into their mechanism of action at a molecular level.
For indoline derivatives, these studies have been instrumental in understanding their inhibitory mechanisms. In the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), molecular docking suggested that the indoline scaffold is a suitable starting point for inhibitor design. acs.org Docking results showed the indoline moiety positioned near the catalytic iron atom in the 5-LOX binding pocket, engaging in van der Waals interactions with key residues like H372, L368, and F421. acs.org Similarly, docking into the sEH binding cavity revealed π–π stacking interactions between the indoline ring and histidine (H524) and tryptophan (W525) residues. acs.org
In cancer research, docking studies of novel indoline derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain have elucidated their potential as anticancer agents. nih.gov These computational analyses showed that the compounds fit well within the EGFR active site, with one derivative, HNPMI, forming interactions with the key lysine (B10760008) residue (Lys 721). nih.gov These interactions were further validated by molecular dynamics simulations, which confirmed the stability of the protein-ligand complexes. nih.gov
Docking studies have also been applied to understand the anti-HIV activity of indole derivatives. For compounds targeting the gp120 protein, molecular docking helped identify important amino acid residues in the binding pocket. nih.gov Subsequent three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis suggested that smaller substituents are preferred at the 7-position of the indole ring to avoid steric clashes with residues such as Ser375 and Phe382. nih.gov This highlights how computational modeling can guide the rational design of more potent inhibitors.
| Ligand/Derivative | Protein Target | Key Interactions/Findings |
| Indoline Derivative (43) | 5-Lipoxygenase (5-LOX) | Indoline moiety placed near the catalytic iron; van der Waals interactions with H372, L368, F421. acs.org |
| Indoline Derivative (43) | Soluble Epoxide Hydrolase (sEH) | π–π interactions with H524 and W525. acs.org |
| HNPMI (Indoline Derivative) | EGFR Kinase Domain | Interaction with key residue Lys 721; stable protein-ligand complex. nih.gov |
| Indole Derivatives | HIV-1 gp120 | Smaller substituents at the 7-position are desirable to avoid steric hindrance with Ser375, Phe382. nih.gov |
Role of Indoline Derivatives in Natural Products and Alkaloids
The indoline and indole scaffolds are fundamental structural motifs in a vast and diverse array of natural products, particularly alkaloids. nih.govnih.govnih.gov These compounds are isolated from a wide range of biological sources, including plants, fungi, bacteria, and marine organisms like sponges and tunicates. nih.govalfa-chemistry.commdpi.com Indole alkaloids constitute one of the largest classes of alkaloids, with over 4,100 known compounds, many of which possess significant physiological and pharmacological activities. nih.govwikipedia.org
The biochemical precursor for nearly all indole alkaloids is the amino acid tryptophan. alfa-chemistry.comwikipedia.org Through various enzymatic pathways, tryptophan is converted into a multitude of complex structures. Indole alkaloids are broadly classified into non-isoprenoid and isoprenoid types. alfa-chemistry.com The non-isoprenoid group includes simple derivatives of indole and β-carboline. alfa-chemistry.com The isoprenoid indole alkaloids, which are more numerous, incorporate isoprene (B109036) units and are also known as terpene indole alkaloids. wikipedia.org
Many clinically important drugs are derived from natural indole alkaloids. nih.gov Prominent examples include:
Vincristine and Vinblastine : Bisindole alkaloids isolated from the Madagascar periwinkle (Catharanthus roseus), used as anticancer agents. nih.gov
Reserpine : An antihypertensive and antipsychotic drug isolated from Rauvolfia serpentina. nih.gov
Physostigmine : A cholinesterase inhibitor from the Calabar bean (Physostigma venenosum). nih.gov
Ajmaline : An anti-arrhythmic agent also found in Rauvolfia species. nih.gov
The indoline core, a reduced form of indole, is also present in numerous complex alkaloids. nih.govresearchgate.net Synthetic strategies have been developed to efficiently construct various indoline alkaloid skeletons, such as the hexahydropyrrolo[2,3-b]indoline core found in compounds like communesin F. nih.gov The structural complexity and chemical diversity of these natural products continue to inspire medicinal chemists and serve as a rich source for the discovery of new therapeutic agents. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Green Synthetic Routes for Substituted Indolines
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. For the synthesis of substituted indolines, including 7-methylindoline (B1589897) derivatives, this translates to the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Recent advancements in this area include photocatalyzed reactions , which use visible light to drive chemical transformations, often under mild, metal-free conditions. scispace.comnih.govacs.org This approach offers a significant advantage over traditional methods that may require harsh reagents or metal catalysts. scispace.comnih.govacs.org For instance, a novel photocatalyzed remote alkyl radical generation and cyclization method has been reported for preparing substituted indolines in a green, metal-free procedure. scispace.comnih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of indole (B1671886) and indoline (B122111) derivatives. elte.hunih.govnih.govorganic-chemistry.org Microwave irradiation can rapidly and efficiently heat reaction mixtures, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. sciforum.net One notable example is the microwave-assisted, solvent-free Bischler indole synthesis, which provides an environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org
Ultrasound-mediated synthesis is another green technique that utilizes the energy of sound waves to promote chemical reactions. nih.govdoaj.orgresearchgate.netresearchgate.netrsc.org This method can enhance reaction rates and yields, and in some cases, enable reactions to proceed at lower temperatures. A fast and efficient ultrasound-mediated radical cascade reaction has been developed for the synthesis of functionalized indolines. nih.govdoaj.org
Furthermore, biocatalysis , the use of enzymes to catalyze chemical reactions, is gaining traction as a highly selective and environmentally benign approach to synthesizing chiral indolines. nih.govacs.orgnih.govelsevierpure.comacs.org Engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze the intramolecular C(sp3)–H amination of organic azides to produce chiral indolines with good enantioselectivity. nih.govacs.org
| Green Synthetic Method | Key Advantages | Example Application |
| Photocatalysis | Metal-free, mild conditions, use of visible light. scispace.comnih.govacs.org | Remote alkyl radical generation and cyclization to form substituted indolines. scispace.comnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, solvent-free options. elte.hunih.govnih.govorganic-chemistry.org | One-pot, three-component coupling for polysubstituted indoles. nih.gov |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates, milder conditions. nih.govdoaj.orgresearchgate.netresearchgate.netrsc.org | Fast synthesis of functionalized indolines via radical cascade reactions. nih.govdoaj.org |
| Biocatalysis | High selectivity, environmentally benign, synthesis of chiral compounds. nih.govacs.orgnih.govelsevierpure.comacs.org | Enzymatic intramolecular C(sp3)–H amination to produce chiral indolines. nih.govacs.org |
Exploration of New Pharmacological Targets for Indoline-Based Therapeutics
The indoline scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. researchgate.net While indoline derivatives have been explored for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities, the search for novel pharmacological targets continues to be an active area of research. researchgate.netnih.gov
One promising avenue is the development of dual inhibitors , which can simultaneously target multiple pathways involved in a disease. For example, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in the inflammatory cascade. nih.govacs.org This dual-inhibition strategy offers the potential for enhanced therapeutic efficacy and a reduced risk of side effects compared to single-target agents. nih.govacs.org
Indoline derivatives are also being investigated as inhibitors of viral entry. Structure-activity relationship (SAR) studies of indole-based compounds have identified potent small molecule inhibitors of HIV-1 fusion, which target the gp41 protein and prevent the virus from entering host cells. nih.govacs.org
Furthermore, the unique structural features of indolines make them attractive candidates for targeting enzymes involved in metabolic diseases. For instance, indole-based Schiff bases have been designed and evaluated as inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and glucose absorption. mdpi.com Inhibition of this enzyme can help to control postprandial hyperglycemia in patients with type 2 diabetes.
| Pharmacological Target | Therapeutic Area | Example of Indoline-Based Approach |
| 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) | Inflammation | Development of dual inhibitors for enhanced anti-inflammatory effects. nih.govacs.org |
| HIV-1 gp41 | Antiviral | Design of small molecule fusion inhibitors to block viral entry. nih.govacs.org |
| α-Glucosidase | Diabetes | Synthesis of indole-based Schiff bases as enzyme inhibitors. mdpi.com |
| Dihydrofolate Reductase (DHFR) | Anticancer | Virtual screening of indole derivatives to identify potential inhibitors. tandfonline.com |
Advances in Computational Design and Screening of Indoline Libraries
Computational methods have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and screening of large libraries of compounds. For indoline-based therapeutics, these in silico approaches are being used to predict binding affinities, identify potential drug targets, and optimize lead compounds.
Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govjetir.orgacs.orgresearchgate.net This approach can be either ligand-based, which relies on the properties of known active compounds, or structure-based, which uses the three-dimensional structure of the target protein. nih.gov Virtual screening has been successfully applied to identify novel indole and indoline derivatives as inhibitors of various enzymes, including the SARS-CoV-2 main protease (Mpro) and DNA gyrase. nih.govacs.org
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgresearchgate.net This technique is widely used to understand the binding modes of indoline derivatives with their protein targets and to guide the design of more potent inhibitors. For example, molecular docking studies have been used to elucidate the binding interactions of indole-thiazolidinedione hybrids with pancreatic lipase, a key enzyme in fat digestion. rsc.org
Structure-activity relationship (SAR) studies , which investigate the relationship between the chemical structure of a molecule and its biological activity, are often complemented by computational analyses. nih.govacs.orgresearchgate.netresearchgate.netacs.org By combining experimental data with computational modeling, researchers can gain a deeper understanding of the key structural features required for activity and design new analogs with improved properties.
| Computational Method | Application in Indoline Research | Key Outcome |
| Virtual Screening | Identification of novel inhibitors from large compound libraries. nih.govjetir.orgacs.orgresearchgate.net | Discovery of potential drug candidates for various diseases. nih.govacs.org |
| Molecular Docking | Prediction of binding modes and interactions with protein targets. rsc.orgresearchgate.net | Rational design of more potent and selective inhibitors. rsc.org |
| Structure-Activity Relationship (SAR) Analysis | Understanding the relationship between chemical structure and biological activity. nih.govacs.orgresearchgate.netresearchgate.netacs.org | Optimization of lead compounds to improve efficacy and pharmacokinetic properties. nih.govacs.org |
Integration of Indoline Scaffolds in Multifunctional Materials
Beyond their applications in medicine, indoline scaffolds are also being explored for their potential use in the development of advanced functional materials. The unique electronic and optical properties of the indoline ring system make it an attractive building block for a variety of materials with applications in electronics, photonics, and sensing.
Indole-based polymers have shown promise as conductive materials and have been investigated for their use in organic electronics. researchgate.netrsc.org The electrical conductivity and photoluminescent properties of these polymers can be tuned by modifying the structure of the indole monomer and the polymerization conditions. researchgate.netrsc.org For example, indole-based microporous organic polymers have been synthesized that exhibit high carbon dioxide uptake capacity, making them promising materials for gas separation and storage. researchgate.net
Electrochromic materials , which change color in response to an applied electrical potential, are another area where indoline-containing compounds are making an impact. Copolymers containing indole and thiophene (B33073) derivatives have been prepared electrochemically and have been shown to exhibit interesting spectroelectrochemical properties and multicolored behaviors. mdpi.com These materials have potential applications in smart windows, displays, and sensors.
The incorporation of spiropyran units , which can undergo a reversible photochromic transformation, into indoline-containing polymers allows for the creation of materials that respond to light. mdpi.com These photoresponsive polymers could find applications in optical data storage, molecular switches, and light-activated drug delivery systems.
| Material Type | Key Property | Potential Application |
| Indole-Based Polymers | Electrical conductivity, photoluminescence, porosity. researchgate.netrsc.org | Organic electronics, gas separation and storage. researchgate.net |
| Electrochromic Copolymers | Color change in response to electrical potential. mdpi.com | Smart windows, displays, sensors. mdpi.com |
| Photoresponsive Polymers | Reversible color change in response to light. mdpi.com | Optical data storage, molecular switches. mdpi.com |
Strategies for Overcoming Limitations in Indoline Synthesis and Application
Despite the significant progress in the synthesis and application of indoline derivatives, several challenges remain. One of the main limitations is the difficulty in accessing certain substitution patterns, particularly indolines with full substitution at the C2 position. nih.govuchicago.edu Traditional synthetic methods often struggle to produce these complex structures, which are found in a number of biologically active natural products. nih.govuchicago.edu
To address this challenge, new synthetic methodologies are being developed. The aza-Heck cyclization , for example, has emerged as a powerful tool for the preparation of a wide range of indoline topologies, including those with fully substituted C2 carbons. nih.gov This method utilizes N-hydroxy anilines as electrophiles and provides access to indolines with pendant functionality and complex ring systems. nih.gov Another innovative approach is the dearomative indolic-Claisen rearrangement , which allows for the rapid construction of 2,2-disubstituted indolines from 3-indolyl alcohols. uchicago.edu
Another challenge is the need for multi-step synthetic sequences to produce multi-substituted indoles, which are common in FDA-approved drugs. nih.gov To streamline this process, one-step methods are being developed that combine dehydrogenation and C2-selective arylation of indolines. nih.gov
In terms of applications, a key limitation for some indoline-based drug candidates is their poor physicochemical properties, which can hinder their development into viable therapeutics. researchgate.net Strategies to overcome this include the optimization of the indoline scaffold through SAR studies to improve properties such as solubility and metabolic stability. researchgate.net
| Limitation | Strategy for Overcoming | Example |
| Difficulty in synthesizing C2-disubstituted indolines. nih.govuchicago.edu | Development of novel synthetic methodologies. | Aza-Heck cyclization, dearomative indolic-Claisen rearrangement. nih.govuchicago.edu |
| Multi-step synthesis of multi-substituted indoles. nih.gov | Development of one-pot reaction sequences. | Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. nih.gov |
| Poor physicochemical properties of drug candidates. researchgate.net | Structure-activity relationship (SAR) guided optimization. | Modification of the indoline scaffold to improve solubility and metabolic stability. researchgate.net |
Q & A
Q. How should researchers navigate intellectual property challenges when publishing novel derivatives of this compound?
- Methodological Answer : Conduct a freedom-to-operate (FTO) analysis using patent databases (e.g., USPTO, Espacenet). Disclose all synthetic routes and biological targets transparently to avoid infringement claims. Cite prior art rigorously, as seen in TRK inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
